molecular formula C8H7BrO B1279091 4-Bromo-3-methylbenzaldehyde CAS No. 78775-11-8

4-Bromo-3-methylbenzaldehyde

Cat. No. B1279091
CAS RN: 78775-11-8
M. Wt: 199.04 g/mol
InChI Key: YBXGUHGVNUFFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methylbenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a bromine atom and a methyl group attached to the benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and material science.

Synthesis Analysis

The synthesis of derivatives of 4-bromo-3-methylbenzaldehyde can be achieved through various methods. For instance, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized by condensation reactions with aromatic aminophenols, followed by oxidative polycondensation reactions to produce polyphenol derivatives . Another approach involves the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, which is a key step in the synthesis of substituted 2-bromobenzaldehydes . Additionally, a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes has been developed to synthesize 3-methyleneindan-1-ols with high enantioselectivity and excellent yields .

Molecular Structure Analysis

The molecular structure of 4-bromo-3-methylbenzaldehyde derivatives has been studied using various techniques. For example, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were investigated using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) simulations . These studies provide insights into the molecular conformation and stability of such compounds.

Chemical Reactions Analysis

4-Bromo-3-methylbenzaldehyde and its derivatives participate in a variety of chemical reactions. The compound has been used in the synthesis of oxygenated ortho-methylbenzaldehyde derivatives via aryne [2+2] cycloaddition and benzocyclobutenol ring opening . Additionally, it has been involved in the condensation with urea and substituted acetophenones to produce aryl-substituted pyrimidin-2-ones and hexahydropyrimido[4,5-d]pyrimidin-2,7-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-methylbenzaldehyde derivatives have been characterized using various analytical techniques. The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde have been explored, revealing the influence of electron-donating groups on these properties . The effects of bromine substitution on the structure, reactivity, and linear and third-order nonlinear optical properties of benzaldehyde derivatives have also been studied, indicating that bromine substitution can enhance certain optical responses .

Scientific Research Applications

Synthesis and Chemical Transformations

4-Bromo-3-methylbenzaldehyde is a chemical compound utilized in various synthetic and chemical transformation processes. For instance, it is involved in the synthesis of Methyl 4-Bromo-2-methoxybenzoate through bromination and hydrolysis processes (Chen Bing-he, 2008). Additionally, its derivatives have been used in the synthesis of complex compounds like 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, which shows potential in biomedical applications, particularly in regulating inflammatory diseases (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).

Catalytic Reactions

This compound also plays a role in catalytic reactions. For example, copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water at room temperature can produce 4-methylbenzaldehyde, highlighting its role in environmentally friendly catalytic systems (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).

Analytical Applications

In analytical chemistry, derivatives of 4-Bromo-3-methylbenzaldehyde have been used to study complex reactions and transformations. For instance, transformations of halogenated aromatic aldehydes by anaerobic bacteria have been studied, shedding light on the environmental transformation of halogenated aromatic compounds (A. Neilson, A. Allard, P. Hynning, M. Remberger, 1988).

Safety And Hazards

4-Bromo-3-methylbenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

4-bromo-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXGUHGVNUFFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448403
Record name 4-bromo-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylbenzaldehyde

CAS RN

78775-11-8
Record name 4-bromo-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.7 g (43 mmol, 10 eq) of manganese dioxide are added to a solution of 900 mg (4.3 mmol, 1 eq) of (4-bromo-3-methylphenyl)methanol in 8 mL of dichloromethane. The reaction mixture is stirred for 12 hours at room temperature. The solid is filtered off and the solvent is evaporated off. 900 mg of 4-bromo-3-methylbenzaldehyde are obtained in oil form and used in the following reaction without further purification.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of dimethyl sulfoxide (21.2 mL, 0.298 mol) in DCM (150 mL) was added oxalyl chloride (5.0 mL, 0.060 mol) at −78° C. under an atmosphere of nitrogen. The resulting mixture was stirred for 20 min. A solution of (4-bromo-3-methylphenyl)methanol (6.0 g, 0.030 mol) in methylene chloride (50 mL) was cannulated into the reaction flask. After stirring for 1.0 h, triethylamine (21 mL, 0.15 mol) was added. The reaction mixture was stirred at −78° C. for 1 h, warmed to room temperature for 1 h. The reaction was quenched with 1 N HCl solution, the aqueous phase was separated and extracted with methylene chloride once. The combined organic solutions were washed with brine, dried over sodium sulfate, filtered, concentrated in vacuo. The crude residue was purified by flash column chromatography to yield the desired product (5.7 g, 96%). 1H NMR (400 MHz, CDCl3): δ 9.96 (s, 1H), 7.73 (m, 1H), 7.71 (s, 1H), 7.55 (m, 1H), 2.49 (s, 3H).
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
96%

Synthesis routes and methods III

Procedure details

A solution of N-methoxy-N-methyl-4-bromo-3-methylbenzamide (D17) (12 g; 0.046 mol) in dry tetrahydrofuran (120 ml) under argon, at -78° C. was treated dropwise over 15 minutes with diisobutylaluminium hydride (1.5 m in toluene) (46 ml; 0.069 mol). After a further 15 minutes the reaction mixture was added to 5N HCl (100 ml) and extracted into diethyl ether. The organic phase was dried (Na2SO4) and evaporated under reduced pressure to give the title compound as a red oil (8.98 g, 97%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-methylbenzaldehyde
Reactant of Route 3
4-Bromo-3-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-methylbenzaldehyde
Reactant of Route 6
4-Bromo-3-methylbenzaldehyde

Citations

For This Compound
26
Citations
JP Olson, MG Gichinga, E Butala, HA Navarro… - Organic & …, 2011 - pubs.rsc.org
… To a suspension of 4-bromo-3-methylbenzaldehyde (14, 1.99 g, 0.01 mol) and phenyl boronic acid (9a, 1.46 g, 12 mmol) in toluene (50 mL) was added K 2 CO 3 (2.07 g, 0.015 mol) and …
Number of citations: 9 pubs.rsc.org
JM Salvino, M Mervic, HJ Mason… - The Journal of …, 1999 - ACS Publications
This paper describes a novel supported Weinreb amide resin that facilitates parallel synthesis of aldehydes and ketones on a scale useful for chemical library synthesis. This new resin …
Number of citations: 63 pubs.acs.org
RJ Hall, J Marchant, AMF Oliveira-Campos… - Journal of the …, 1992 - pubs.rsc.org
Two new synthetic routes to pyrido [4,3-b]carbazoles are described. In the first, Goldberg-type coupling of various aryl sulfonamides with aryl bromides in the presence of copper and …
Number of citations: 39 pubs.rsc.org
TE Bearrood - 2020 - ideals.illinois.edu
Molecular imaging agents are chemical tools that have become essential to the study of life. The field of molecular imaging encompasses a wide range of modalities and mechanism, …
Number of citations: 0 www.ideals.illinois.edu
AP Combs, W Zhu, ML Crawley, B Glass… - Journal of medicinal …, 2006 - ACS Publications
… 4-Bromo-3-methylbenzaldehyde (69). A solution of methyl 4-bromo-3-methylbenzoate (68) (… After stirring for 10 min, a solution of 4-bromo-3-methylbenzaldehyde (6.01 g, 30.2 mmol) in …
Number of citations: 117 pubs.acs.org
C Kaiyasuan, P Chasing, P Nalaoh… - Chemistry–An Asian …, 2021 - Wiley Online Library
… [9,10-d]imidazole (PI) fraction was prepared by the acid-catalyzed one-pot multicomponent condensation reactions of phenanthrenedione, aniline, 4-bromo-3-methylbenzaldehyde, and …
Number of citations: 17 onlinelibrary.wiley.com
HU Kaniskan, MS Eram, K Zhao… - Journal of Medicinal …, 2018 - ACS Publications
… The same procedures as above were used for the synthesis of 1-(7-methylisoquinolin-6-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea starting from 4-bromo-3-methylbenzaldehyde. 6-Bromo-…
Number of citations: 24 pubs.acs.org
NW Pino - 2022 - ideals.illinois.edu
Small molecules in biology have been studied by chemists and biologists for decades. As we have grown to understand more, we have discovered that highly reactive and difficult to …
Number of citations: 0 www.ideals.illinois.edu
D Ye, L Liu, Y Zhang, J Qiu, Z Tan, Y Xing, S Liu - Molecules, 2023 - mdpi.com
In this paper, an atom- and step-economic direct CH arylation polymerization (DArP) strategy was developed to access cyanostyrylthiophene (CST)-based donor–acceptor (D–A) …
Number of citations: 1 www.mdpi.com
CD Anorma - 2020 - ideals.illinois.edu
Because of their high reactivity, aldehydes are often recognized for their deleterious roles in the body, such as the generation of free radicals and contribution towards oxidative stress. …
Number of citations: 0 www.ideals.illinois.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.